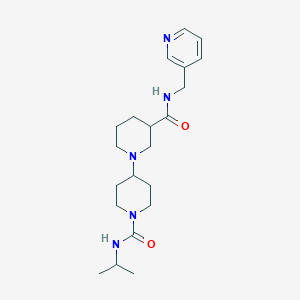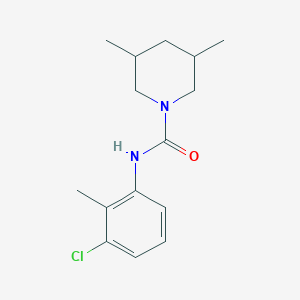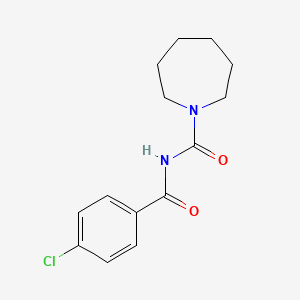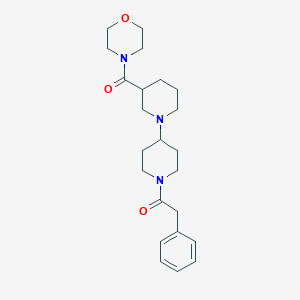
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as 'compound X', is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This dual action on the dopaminergic and serotonergic systems is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, compound X has been shown to modulate neurotransmitter systems such as dopamine, serotonin, and glutamate. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to reduce the release of glutamate, which may explain its analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. Additionally, the compound has shown good oral bioavailability and a favorable pharmacokinetic profile in animal models. However, one of the limitations of using compound X is its relatively low potency compared to other antipsychotic and antidepressant drugs. This may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on compound X. One potential area of investigation is its potential use in combination therapy with other drugs for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans.
Synthesis Methods
Compound X can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of N-Boc-piperazine and pyridine-3-carbaldehyde as starting materials, which are then subjected to a series of reactions including reductive amination, N-Boc deprotection, and amidation. The final product obtained is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Compound X has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has also been shown to possess analgesic and anti-inflammatory effects. The compound has been tested in animal models for the treatment of various disorders such as schizophrenia, anxiety, depression, and neuropathic pain.
properties
IUPAC Name |
1-[1-(propan-2-ylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-16(2)24-21(28)25-11-7-19(8-12-25)26-10-4-6-18(15-26)20(27)23-14-17-5-3-9-22-13-17/h3,5,9,13,16,18-19H,4,6-8,10-12,14-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGULHUQOBINIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
amine dihydrochloride](/img/structure/B5298396.png)


![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)